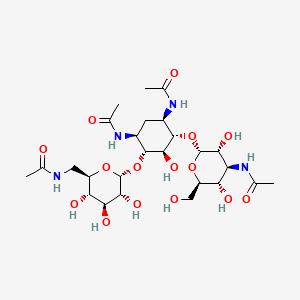

Tetra-N-acetyl Kanamycin A

Descripción

Context of Aminoglycoside Antibiotics in Fundamental Research

Aminoglycoside antibiotics, a class of potent, broad-spectrum antibacterial agents, have long been a cornerstone in both clinical practice and fundamental research. cdnsciencepub.com Their primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to bacterial cell death. biomall.in This interaction with a fundamental cellular process makes them valuable tools for studying protein translation and ribosome function. In research settings, aminoglycosides like kanamycin (B1662678) A are utilized to investigate the intricacies of bacterial genetics, protein synthesis, and the mechanisms of bactericidal action.

Overview of Bacterial Aminoglycoside Resistance Mechanisms within a Research Framework

The efficacy of aminoglycosides is increasingly threatened by the emergence of bacterial resistance. Bacteria have evolved several mechanisms to counteract the effects of these antibiotics. These can be broadly categorized into: modification of the antibiotic's target on the ribosome, reduced permeability of the bacterial cell wall to the antibiotic, and enzymatic inactivation of the antibiotic molecule itself. creative-diagnostics.com Research into these resistance mechanisms is crucial for understanding the evolution of drug-resistant bacteria and for the development of new therapeutic strategies.

Significance of N-Acetylation as a Primary Resistance Mechanism in Aminoglycoside Research

Among the enzymatic modifications, N-acetylation is a primary mechanism of resistance to aminoglycosides. creative-diagnostics.com This process is catalyzed by a family of enzymes known as aminoglycoside N-acetyltransferases (AACs). These enzymes transfer an acetyl group from acetyl-CoA to one or more of the amino groups on the aminoglycoside structure. This seemingly simple chemical modification can dramatically reduce the antibiotic's binding affinity for its ribosomal target, rendering it ineffective. The study of N-acetylated aminoglycosides, such as Tetra-N-acetyl Kanamycin A, is therefore of great importance in understanding the specifics of this resistance mechanism and in the design of new aminoglycosides that can evade it.

Structure

3D Structure

Propiedades

IUPAC Name |

N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGDIANBIMNRQW-OBHSWUIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858435 | |

| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20399-23-9 | |

| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Tetra N Acetyl Kanamycin a

Tetra-N-acetyl Kanamycin (B1662678) A is the fully N-acetylated derivative of Kanamycin A, where all four of its primary amino groups have been modified with an acetyl group. This modification significantly alters its chemical and physical properties compared to the parent compound.

| Property | Value | Source(s) |

| Molecular Formula | C26H44N4O15 | biomall.in |

| Molecular Weight | 652.65 g/mol | biomall.in |

| Appearance | White to Off-White Solid | biomall.in |

| Melting Point | >240°C (decomposition) | biomall.in |

| Solubility | Soluble in water and methanol. biomall.ingoogle.com | biomall.ingoogle.com |

| IUPAC Name | N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | scispace.com |

| CAS Number | 20399-23-9 | biomall.in |

Enzymatic Biotransformations and Mechanistic Studies of Kanamycin a Acetylation

Characterization of Aminoglycoside Acetyltransferases (AACs) Mediating Kanamycin (B1662678) A Modification

Aminoglycoside acetyltransferases are a diverse group of enzymes belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily. frontiersin.orgpnas.org They are classified based on the position of the amino group they acetylate on the aminoglycoside substrate. The enzymes most relevant to Kanamycin A resistance include those that acetylate the 6'-amino group, such as AAC(6')-Ib, and versatile enzymes like Eis from Mycobacterium tuberculosis, which can acetylate multiple positions. frontiersin.orgpnas.org

Eis Protein: The Enhanced Intracellular Survival (Eis) protein from Mycobacterium tuberculosis (Mtb) is a critical factor in Kanamycin A resistance, particularly in extensively drug-resistant tuberculosis (XDR-TB) strains. pnas.orgnih.gov Upregulation of the eis gene is a common mechanism of clinical resistance to Kanamycin A. plos.orgpnas.org The Eis protein is distinguished by its unusual ability to acetylate multiple amino groups on a wide range of aminoglycosides, leading to the formation of di-, tri-, and even tetra-acetylated products. pnas.orgfrontiersin.org This broad substrate promiscuity and multi-acetylation capability make it a formidable resistance determinant. pnas.org The enzyme forms a stable hexamer, a configuration essential for its acetyltransferase activity. frontiersin.org

AAC(6′)-Ib: The aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib, is one of the most clinically significant and widespread resistance enzymes found in Gram-negative pathogens. frontiersin.orgnih.gov It specifically catalyzes the acetylation of the 6'-amino group of various 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, including Kanamycin A, amikacin (B45834), and tobramycin (B1681333). nih.govnih.govmdpi.com The enzyme exists as a monomer. frontiersin.org Its activity effectively neutralizes the antibiotic, and the gene encoding it, aac(6')-Ib, is often located on mobile genetic elements like plasmids and transposons, facilitating its dissemination. frontiersin.orgnih.gov

The substrate range and the specific site of acetylation (regioselectivity) are defining features of AAC enzymes.

Eis Protein: The Eis protein exhibits remarkable regio-versatility, capable of acetylating multiple, distinct amino groups on various aminoglycoside scaffolds. pnas.org For Kanamycin A, it can produce multiple acetylated forms. Its substrate range is broad, including Kanamycin A, amikacin, neomycin B, tobramycin, and sisomicin, among others. frontiersin.orguniprot.org However, it does not acetylate streptomycin (B1217042) or spectinomycin. uniprot.org This broad specificity suggests that developing new aminoglycosides that can evade Eis-mediated inactivation is a significant challenge. plos.org

AAC(6′)-Ib and Related Enzymes: In contrast to Eis, AAC(6')-type enzymes are highly regioselective, exclusively targeting the 6'-amino group of susceptible aminoglycosides. nih.govnih.gov The substrate specificity of AAC(6')-Ib includes Kanamycin A, amikacin, tobramycin, and gentamicin (B1671437) C1a. nih.gov Other related enzymes, such as AAC(6')-Im and AAC(6')-Ie, show variations in their substrate profiles. For instance, AAC(6')-Im confers higher resistance to 4,6-disubstituted aminoglycosides like Kanamycin A compared to AAC(6')-Ie, but unlike AAC(6')-Ie, it does not provide resistance to the atypical aminoglycoside fortimicin. nih.govmicrobialcell.com These differences in specificity are attributed to subtle variations in their active site structures. nih.govresearchgate.net

| Enzyme | Primary Acetylation Site | Key Substrates | Reference |

|---|---|---|---|

| Eis (M. tuberculosis) | Multiple amino groups | Kanamycin A, Amikacin, Neomycin B, Tobramycin, Sisomicin, Capreomycin | pnas.orgfrontiersin.orguniprot.org |

| AAC(6')-Ib | 6'-amino group | Kanamycin A, Amikacin, Tobramycin, Gentamicin C1a, Sisomicin | nih.govnih.gov |

| AAC(6')-Im | 6'-amino group | Kanamycin A, Neomycin (4,6- and 4,5-disubstituted aminoglycosides) | nih.govmicrobialcell.com |

| AAC(6')-Ie | 6'-amino group | Fortimicin, reduced activity towards 4,6-disubstituted aminoglycosides | nih.govmicrobialcell.com |

Kinetic studies are crucial for understanding the catalytic efficiency and reaction mechanism of AACs. As bisubstrate enzymes, they can follow different kinetic pathways for binding the aminoglycoside and AcCoA.

Eis Protein: Steady-state kinetic analysis of the Mtb Eis protein with Kanamycin A and AcCoA has demonstrated that the enzyme follows a random-sequential bisubstrate mechanism . plos.orgnih.govplos.org In this model, either the aminoglycoside or AcCoA can bind to the free enzyme first to form a binary complex, followed by the binding of the second substrate to form a ternary enzyme-AcCoA-aminoglycoside complex before the acetyl transfer occurs. plos.orgnih.gov This mechanism allows an already bound aminoglycoside to be multi-acetylated by simply reorienting within the active site, without needing to dissociate after each acetylation event. plos.org

AAC(6')-Ib: The kinetic mechanism of AAC(6')-Ib has been a subject of some debate. Early studies using alternative substrates suggested a rapid equilibrium random sequential mechanism . nih.gov However, other investigations, including initial velocity and dead-end inhibition studies, support an ordered sequential mechanism where AcCoA must bind to the enzyme first, followed by the aminoglycoside. rcsb.orgresearchgate.netresearchgate.net This ordered binding is thought to induce a conformational change that properly positions key residues for antibiotic recognition. researchgate.net

| Enzyme | Kinetic Mechanism | Km (Kanamycin A) (µM) | Km (AcCoA) (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|

| Eis (M. tuberculosis) | Random-Sequential | 439 (Kd) | 18 (Kd) | 0.68 | plos.orgplos.org |

| AAC(2')-Ic (M. tuberculosis) | Not specified | 320 | Not specified | Not specified | frontiersin.org |

Investigation of Substrate Specificity and Regioselectivity of Acetyltransferases

Structural Biology of Aminoglycoside Acetyltransferases

Structural studies, primarily through X-ray crystallography, have provided invaluable atomic-level insights into how AACs recognize their substrates and catalyze the acetylation reaction.

Eis Protein: The crystal structure of Eis reveals a complex, heart-shaped monomer composed of three distinct regions: an N-terminal GNAT domain, a central GNAT-like domain, and a C-terminal region. pnas.org The active site is located in the N-terminal GNAT domain. The juxtaposition of the N-terminal and central domains creates a large, intricate, and highly negatively charged binding pocket capable of accommodating various aminoglycosides. pnas.org Structures of Eis in complex with reaction products have shown how the enzyme can bind aminoglycosides for multi-acetylation. pnas.org

AAC(6')-Ib: The three-dimensional structure of AAC(6')-Ib has been determined in complex with CoA and various aminoglycosides, including Kanamycin A (PDB: 2QIR) and the non-substrate analog Kanamycin C (PDB: 1V0C). frontiersin.orgnih.govmicrobialcell.com These structures show that the antibiotic binds in a crevice on the enzyme surface. researchgate.net In the abortive ternary complex with Kanamycin C and AcCoA, the 6'-hydroxyl group is positioned just 2.2 Å from the acetyl carbon of AcCoA, perfectly poised for nucleophilic attack if it were an amino group. nih.govmicrobialcell.com The Kanamycin A complex confirms this binding mode, with the 6'-amino group positioned for efficient acetyl transfer. nih.govmicrobialcell.com

Eis Protein: The structure of Eis identified a network of interactions that stabilize the substrates in the active site. A proposed catalytic mechanism involves the aminoglycoside's target amino group, positioned by the backbone of His119, performing a direct nucleophilic attack on the thioester of AcCoA. pnas.org The C-terminal carboxylate of Phe402 is proposed to act as a remote general base (via a water molecule), while the universally conserved Tyr126 likely functions as a general acid to protonate the resulting CoA thiolate. pnas.org Mutagenesis studies have confirmed the critical catalytic role of both Phe402 and Tyr126. pnas.orgresearchgate.net

AAC(6')-Ib: The active site of AAC(6')-Ib features a conserved aspartate residue (Asp115 in AAC(6')-Ib-wt or its equivalent, such as Asp99 in AAC(6')-Im) that is crucial for catalysis. rcsb.orgresearchgate.net This residue is believed to act as the general base, deprotonating the 6'-amino group of Kanamycin A to enhance its nucleophilicity for the attack on the AcCoA thioester carbonyl. rcsb.orgmicrobialcell.com The binding of AcCoA induces a conformational change in a "flap" region, which in turn positions other residues, like Trp39, to properly bind the aminoglycoside substrate. researchgate.net

Studies of Enzyme-Substrate Complexes

Biosynthetic Pathways Involving Kanamycin A and its Acetylated Forms

The biosynthesis of kanamycin, a clinically significant aminoglycoside antibiotic produced by Streptomyces kanamyceticus, has been a subject of extensive research. koreascience.kr Elucidating its intricate biosynthetic pathway is crucial for enhancing production yields and for the bio-engineering of novel, more potent antibiotic analogs. pnas.org Initially, two different pathways for kanamycin biosynthesis were proposed, but subsequent in-vivo studies have provided significant clarification. nih.govnih.gov

Elucidation of Kanamycin Biosynthetic Steps and Enzymes (e.g., KanJ, KanK, KanN)

The biosynthesis of Kanamycin A is a complex process involving a series of enzymatic reactions. While a parallel pathway was once hypothesized, current evidence strongly supports a linear pathway where Kanamycin A is synthesized from its precursor, Kanamycin B. nih.govplos.org This conversion is a critical final step in the biosynthetic cascade and is catalyzed by a duo of key enzymes: KanJ and KanK. nih.govresearchgate.net

The Role of KanJ and KanK:

KanJ , an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK , an NADPH-dependent reductase, work in tandem to convert Kanamycin B to Kanamycin A. nih.govsemanticscholar.org

The process involves a unique deamination reaction at the C2' position of Kanamycin B. nih.govresearchgate.net KanJ catalyzes an oxidative deamination, which is followed by the reductase activity of KanK to yield Kanamycin A. researchgate.net

The heterologous expression of kanJ and kanK has confirmed their function in this conversion. nih.gov Studies involving the disruption of the kanJ gene in S. kanamyceticus resulted in the accumulation of Kanamycin B as the primary metabolite, confirming that the synthesis of Kanamycin A proceeds through Kanamycin B. nih.govnih.gov

The Function of KanN:

Another important enzyme in the broader kanamycin biosynthetic pathway is KanN , a 2'-N-acetylparomamine deacetylase. nih.govsemanticscholar.org

Initial hypotheses based on a parallel biosynthetic model suggested that disrupting kanN would lead to an accumulation of Kanamycin A. nih.govnih.gov However, experimental results showed that the kanN-disruption strain failed to produce either Kanamycin A or Kanamycin B, which contradicted the parallel pathway theory and further supported the linear model. nih.govplos.org

The clarification of these enzymatic steps has been fundamental to understanding the complete biosynthetic network of kanamycin. nih.gov

Metabolic Engineering Approaches for Kanamycin Analog Production

A deeper understanding of the kanamycin biosynthetic pathway has opened avenues for metabolic engineering to improve the production of desired analogs and minimize byproducts. nih.gov The manipulation of key biosynthetic genes allows for the targeted alteration of metabolic flux, leading to strains with optimized production profiles. nih.govnih.gov

Targeted Gene Disruption and Overexpression:

Disruption of kanJ : To create a high-yield Kanamycin B producing strain, the kanJ gene was disrupted in S. kanamyceticus. This resulted in a significant increase in Kanamycin B production, reaching levels approximately 12-fold higher than the original strain. nih.govnih.govplos.org

Overexpression of kanJ and kanK : Conversely, to optimize for Kanamycin A production and reduce the amount of Kanamycin B impurity, strains overexpressing kanJ and kanK were constructed. nih.govnih.gov By introducing additional copies of these genes, the conversion of Kanamycin B to Kanamycin A was enhanced. An engineered strain with three copies of kanJ and kanK showed a 54% reduction in the final Kanamycin B yield compared to the parent strain. nih.govplos.org

These targeted genetic modifications demonstrate the potential of metabolic engineering to rationally design strains for the industrial production of specific kanamycin congeners. nih.gov

Interactive Data Table: Impact of Genetic Modifications on Kanamycin Production

| Strain/Modification | Genetic Change | Primary Kanamycin Product | Kanamycin B Yield (µg/mL) | Fold Change in Kanamycin B vs. Original | Reference |

| Original S. kanamyceticus | Wild Type | Kanamycin A | 278 ± 13 | 1x | plos.org |

| kanJ-disruption | Deletion of kanJ gene | Kanamycin B | 3268 ± 255 | ~12x | nih.govnih.gov |

| kanJ & kanK overexpression | 3 additional copies of kanJ & kanK | Kanamycin A | 128 ± 20 | ~0.46x (54% lower) | nih.govnih.gov |

| kanN-disruption | Deletion of kanN gene | Neither Kanamycin A nor B | Not Produced | - | nih.gov |

Beyond optimizing existing products, metabolic engineering techniques like "mutational biosynthesis" or "mutasynthesis" and "glycodiversification" offer pathways to generate novel kanamycin analogs with potentially improved therapeutic properties. nih.govacs.orgusu.edu These strategies involve feeding modified precursors to mutant strains or swapping glycosyltransferases to create new antibiotic structures. nih.govacs.org

Structural and Spectroscopic Characterization of Acetylated Kanamycin a Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex antibiotics and their derivatives. scielo.br It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for the unambiguous structural confirmation of Tetra-N-acetyl Kanamycin (B1662678) A. Various one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are employed to achieve this.

Studies have provided detailed ¹H and ¹³C NMR chemical shift assignments for Kanamycin A and its acetylated derivatives. researchgate.netnih.gov For instance, in a study of 2'-modified Kanamycin A, the ¹H NMR spectrum in D₂O showed characteristic signals for the anomeric protons at δ 5.70 (d, J = 3.8 Hz, 1H) and δ 5.10 (d, J = 3.6 Hz, 1H). mdpi.com The acetyl groups introduced onto the amino functions of Kanamycin A lead to distinct changes in the chemical shifts of neighboring protons and carbons, which can be systematically assigned. The four N-acetyl groups in Tetra-N-acetyl Kanamycin A would be expected to show a prominent signal in the ¹H NMR spectrum around δ 2.0 ppm.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule giving a distinct resonance. For a related acetylated Kanamycin A derivative, the ¹³C NMR spectrum in D₂O showed signals for the anomeric carbons at δ 101.36 and δ 95.18, and the carbons of the acetyl groups appearing around δ 23.19 and δ 180.83 (carbonyl). mdpi.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric H-1' | 5.70 (d, J = 3.8 Hz) | - |

| Anomeric H-1'' | 5.10 (d, J = 3.6 Hz) | - |

| Acetyl (CH₃) | 1.94 (s, 12H) | 23.19 |

| Acetyl (C=O) | - | 180.83 |

| Anomeric C-1' | - | 101.36 |

| Anomeric C-1'' | - | 95.18 |

For the parent compound, Kanamycin A, NOESY experiments have been used to confirm proton assignments. nih.gov Conformational studies on related aminoglycosides have shown that the sugar rings typically adopt a stable chair conformation. researchgate.net The acetylation of the amino groups in Kanamycin A can influence the conformational preferences of the molecule by altering intramolecular hydrogen bonding networks. The conformational behavior of acetylated aminoglycosides is crucial as it can affect their binding to biological targets. unirioja.es

Comprehensive Proton and Carbon-13 NMR Assignments

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic compounds like this compound. It provides a highly accurate determination of the molecular weight and can be used to confirm the elemental composition of the molecule. Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used for the analysis of aminoglycosides and their derivatives. nih.gov

For a tetra-N-Boc-kanamycin A derivative, a related protected form of Kanamycin A, High-Resolution Mass Spectrometry (HRMS) with ESI yielded an [M+Na]⁺ ion at m/z 907.4533, which is consistent with the calculated value for its molecular formula. nih.gov Similarly, for a 2'-modified Kanamycin A, HRMS (ESI/APCI) calculated for (C₂₀H₄₁N₄O₁₂) [M+H]⁺ required m/z 529.2715 and found m/z 529.2734. mdpi.com These techniques are also valuable for assessing the purity of the synthesized compound by detecting the presence of any impurities or byproducts. Tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns of the parent ion. nih.gov

Advanced Spectroscopic Methods (e.g., Fourier Transform Infrared Spectroscopy) for Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structure.

The parent Kanamycin molecule shows intense bands in the 1000-1200 cm⁻¹ region, which are typical for carbohydrates. tandfonline.com The FTIR spectrum of an N-acetylated derivative would be characterized by the appearance of strong absorption bands for the amide functional groups. Specifically, the amide I band (C=O stretch) would be expected around 1640-1680 cm⁻¹, and the amide II band (N-H bend and C-N stretch) around 1520-1570 cm⁻¹. The presence of these bands, along with the characteristic O-H and C-H stretching vibrations, would confirm the successful acetylation of the amino groups of Kanamycin A. researchgate.net

X-ray Crystallography and Structural Studies of Related Enzyme-Ligand Complexes

While obtaining a single crystal of this compound suitable for X-ray crystallography can be challenging, structural information can be gleaned from X-ray crystallographic studies of related Kanamycin A derivatives in complex with enzymes. Several crystal structures of aminoglycoside acetyltransferases (AACs) in complex with Kanamycin A or its analogs have been determined. nih.govmicrobialcell.comresearchgate.net

These studies reveal how Kanamycin A binds to the active site of the enzyme and how the acetylation reaction occurs. For example, the crystal structure of AAC(6')-Im in complex with Kanamycin A shows the substrate bound in a shallow, positively charged pocket, with the 6'-amino group positioned for nucleophilic attack on the acetyl-CoA cofactor. microbialcell.com The structure of AAC(6')-Ib in complex with Kanamycin C and acetyl-CoA provides further insights into the mechanism of acetylation. rcsb.org These enzyme-ligand structures provide an atomic-level understanding of the molecular recognition process and the conformational changes that occur upon binding.

| Parameter | Value |

|---|---|

| PDB Code | Not explicitly stated, but related to AAC(6')-Im |

| Resolution (Å) | 1.95 |

| Space Group | P6₅ |

| Unit Cell Dimensions (Å) | a = 107.75, c = 37.33 (from preliminary data) |

Periodate (B1199274) Oxidation Studies for Linkage Determination

Periodate oxidation is a classical chemical method used to determine the nature of glycosidic linkages in carbohydrates. The reaction involves the cleavage of vicinal diols by periodate, and the consumption of periodate and the products formed provide information about the structure of the carbohydrate.

In the context of Kanamycin and its derivatives, periodate oxidation has been used to establish the positions of the glycosidic linkages. For example, the fact that the N-acetyl derivative of Kanamycin A consumed one mole of periodate indicated the presence of a specific arrangement of hydroxyl groups. tandfonline.com This technique, while less common now with the advent of advanced spectroscopic methods, has historically been important in the structural elucidation of aminoglycosides.

Research on Overcoming Aminoglycoside Resistance Via Acetylation Inhibition

Design and Chemical Synthesis of Aminoglycoside Acetyltransferase Inhibitors

A primary strategy to restore the efficacy of aminoglycosides is the development of small molecules that can inhibit the AAC enzymes. mdpi.com These inhibitors are designed to be administered in combination with the antibiotic, mimicking the successful clinical use of β-lactamase inhibitors with β-lactam antibiotics. frontiersin.org

Rational inhibitor design leverages a deep understanding of the AME's structure and catalytic mechanism. nih.govresearchgate.net One successful approach involves the creation of bisubstrate analogs. These molecules are designed to mimic the transition state of the enzymatic reaction by covalently linking an aminoglycoside (or a fragment of it) to a coenzyme A analog. asm.orgnih.gov For example, a Kanamycin (B1662678) B-CoA adduct was synthesized and successfully crystalized with the AAC(6′)-Ii enzyme. mdpi.com This provided the first three-dimensional structure of the aminoglycoside binding pocket, offering crucial insights for chemical optimization and the design of more potent inhibitors. mdpi.comnih.gov

Kinetic studies reveal that many AAC enzymes follow a sequential mechanism where both acetyl-CoA and the aminoglycoside must bind to the enzyme before the acetyl transfer can occur. acs.org This knowledge allows for the design of inhibitors that can compete for either the aminoglycoside or the acetyl-CoA binding site. Some inhibitors are designed as "decoy acceptors" that can be recognized and bound by the enzyme but cannot be effectively modified, thus competitively inhibiting the modification of the actual antibiotic. mdpi.com

In silico, or computational, screening has become a powerful tool for identifying potential AME inhibitors from vast chemical libraries. uky.edunih.gov This method uses molecular docking simulations to predict how well different small molecules might bind to the active site of a target enzyme, such as the widespread and clinically significant aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. nih.govresearchgate.net

Using this approach, researchers have screened hundreds of thousands of compounds to identify novel, non-aminoglycoside scaffolds that can inhibit these enzymes. researchgate.net For instance, an in-silico screen of the ChemBridge library identified two compounds that showed micromolar activity in inhibiting the acetylation of Kanamycin A. nih.govnih.gov These compounds were predicted to occupy the aminoglycoside binding site and were shown to be competitive inhibitors against Kanamycin A. nih.govnih.gov Such studies provide valuable lead compounds that can be further optimized through chemical synthesis to improve their potency and pharmacological properties. researchgate.net

Rational Inhibitor Design Based on Enzymatic Mechanisms

Mechanistic Studies of Inhibitor-Enzyme Interactions

Understanding how inhibitors bind to and disrupt the function of aminoglycoside acetyltransferases is critical for developing effective drugs. Mechanistic studies, including steady-state kinetics and structural biology, have provided detailed insights into these interactions. nih.gov The AAC(6')-Ib enzyme, a major cause of resistance, has been a frequent subject of these investigations. researchgate.net

Kinetic analyses have shown that many AACs follow a random sequential bi-bi mechanism, where either the aminoglycoside or the acetyl-CoA can bind to the enzyme first, followed by the second substrate to form a ternary complex before catalysis proceeds. acs.orgplos.org Inhibitors identified through screening are often found to be competitive with the aminoglycoside substrate, meaning they bind to the same site on the enzyme. nih.govnih.gov For example, detailed kinetic studies of the mycobacterial acetyltransferase Eis revealed a random-sequential bisubstrate mechanism for the acetylation of Kanamycin A. plos.org

Structural studies, such as X-ray crystallography of inhibitor-enzyme complexes, reveal the precise atomic interactions. The crystallization of a bisubstrate inhibitor (Kanamycin B-CoA) with AAC(6′)-Ii provided a detailed map of the aminoglycoside binding pocket, highlighting key residues involved in substrate recognition and catalysis. mdpi.comnih.gov Such structural information is invaluable for explaining how inhibitors work and for guiding the rational design of next-generation molecules with improved affinity and specificity. nih.gov

Structure-Activity Relationship (SAR) Studies of Acetylated Derivatives and Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Kanamycin A and its derivatives relates to their antibacterial activity and their susceptibility to resistance enzymes. These studies involve synthesizing a series of analogs with precise chemical modifications and evaluating their biological effects. researchgate.netnih.gov

Research has shown that the amino groups, particularly at the 6' and 2' positions, are critical for antibacterial activity but are also the primary targets for inactivation by AAC enzymes. nih.govresearchgate.net The loss of one of the four amino groups in Kanamycin A upon 6'-N-acetylation has a significant negative impact on its ability to bind to the ribosome. researchgate.netresearchgate.net SAR studies help delineate the structural requirements for potent antibacterial action while minimizing recognition by resistance enzymes.

| Modification to Kanamycin A | Effect on Antibacterial Activity | Susceptibility to AMEs | Reference |

| 6'-N-acetylation | Significantly decreased activity | Product of AME action | researchgate.net |

| Replacement of 6'-NH₂ with 6'-OH | Significantly decreased activity | Not a substrate for AAC(6') | nih.gov |

| Removal of 3'-OH (Tobramycin) | Maintained or improved activity | Resistant to APH(3') enzymes | mdpi.comnih.gov |

| Removal of 3',4'-di-OH (Dibekacin) | Maintained activity | Resistant to APH(3') & ANT(4') | mdpi.comnih.gov |

| Acylation at 6"-position | Complete loss of activity | N/A | mdpi.com |

| Addition of guanidine (B92328) at 6"-position | Improved activity against S. aureus | Reduced influence from EF-G mutation resistance | mdpi.com |

This table is a synthesis of findings and is for illustrative purposes.

Aminoglycosides function by binding to a specific site on the 16S rRNA within the 30S ribosomal subunit, known as the A-site. creative-diagnostics.commdpi.com This binding, which interferes with protein synthesis by causing misreading of the mRNA code and inhibiting translocation, is dependent on specific hydrogen bonds between the antibiotic's amino groups and the rRNA. nih.gov

The enzymatic N-acetylation of Kanamycin A has two major detrimental effects on its interaction with the ribosome. nih.gov First, the acetylation of an amino group neutralizes its positive charge. This charge is crucial for the electrostatic attraction to the negatively charged phosphate (B84403) backbone of the rRNA. researchgate.net Second, the addition of the bulky acetyl group creates steric hindrance, physically preventing the antibiotic from fitting correctly into its binding pocket in the A-site. nih.govresearchgate.net The loss of key hydrogen bonds and the steric clash collectively lead to a drastic reduction in binding affinity, rendering the acetylated antibiotic unable to inhibit protein synthesis. nih.govcreative-diagnostics.com

A highly successful strategy to combat resistance has been the rational chemical modification of the aminoglycoside structure to create semi-synthetic analogs that are poor substrates for AMEs. mdpi.comresearchgate.net The development of amikacin (B45834) is a landmark example of this approach. researchgate.net Amikacin was synthesized by attaching an L-(–)-γ-amino-α-hydroxybutyryl (AHB) side chain to the N-1 amino group of the deoxystreptamine ring of Kanamycin A. researchgate.net This bulky addition sterically hinders the approach of many AMEs, including several acetyltransferases and phosphotransferases, preventing them from modifying the drug while preserving its potent antibacterial activity. mdpi.comasm.org

Other strategies that have been explored include:

Deoxygenation: The removal of hydroxyl groups that are targets for phosphotransferases (APH) or nucleotidyltransferases (ANT). This led to the development of tobramycin (B1681333) (3'-deoxy-kanamycin B) and dibekacin (B1670413) (3',4'-dideoxy-kanamycin B), which evade specific modifying enzymes. mdpi.comnih.gov

Modification at other positions: Research into modifying the 6"-position of Kanamycin A has shown that adding certain groups, like a guanidine residue, can improve activity against specific strains and reduce susceptibility to other resistance mechanisms. mdpi.com

Hybrid Antibiotics: Covalently linking an aminoglycoside to a different class of antibiotic, such as a fluoroquinolone (e.g., ciprofloxacin), has been shown to create hybrid molecules with a dual mechanism of action that can be effective against resistant strains. mdpi.com

These synthetic efforts, guided by SAR and an understanding of resistance mechanisms, continue to be a vital part of extending the clinical utility of the kanamycin class of antibiotics. mdpi.comresearchgate.net

Analytical and Bioanalytical Methodologies in Tetra N Acetyl Kanamycin a Research

Chromatographic Separation and Purification Techniques in Research Settings

Chromatographic methods are fundamental in the isolation and purification of Tetra-N-acetyl Kanamycin (B1662678) A from reaction mixtures or biological matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography Methods (e.g., Alumina (B75360), Carbon)

Historically, column chromatography has been a valuable tool for the separation of kanamycin and its derivatives. In early research, cellulose (B213188) powder chromatography was employed to separate hydrolyzates of kanamycin. tandfonline.com A patent from 1960 describes the use of carbon, such as Darco G60, in the purification process of Tetra-N-acetyl-kanamycin A. google.com The process involved dissolving the crude product in water, stirring it with carbon to adsorb impurities, followed by filtration and concentration. google.com While specific details on the use of alumina for Tetra-N-acetyl Kanamycin A are not prevalent in the reviewed literature, the application of adsorbents like activated carbon highlights the utility of this class of materials in the purification of aminoglycoside derivatives. hebmu.edu.cn

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of this compound and related compounds due to its high resolution and sensitivity. nih.govnih.gov Since aminoglycosides like kanamycin and its acetylated forms lack a strong UV-absorbing chromophore, derivatization is often necessary for detection by UV or fluorescence detectors. nih.govresearchgate.net

Several pre-column and post-column derivatization reagents have been utilized, including Phenylisocyanate (PIC), 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), 1-naphthyl isothiocyanate (NITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthaldialdehyde (OPA). nih.govnih.gov These derivatization strategies enhance the polarity of the analytes, making them suitable for analysis by reversed-phase liquid chromatography (RPLC). nih.gov

For instance, a method using CNBF as a pre-column derivatization reagent has been developed for the analysis of kanamycin in soil samples, with detection at 245 nm. nih.gov Another approach involves post-column derivatization with o-phthalaldehyde (B127526) followed by fluorescence detection. nih.gov

In preparative applications, HPLC is used to isolate and purify sufficient quantities of this compound for further structural and biological studies. Analytical HPLC can then be used to assess the purity of the isolated compound. semanticscholar.org

Table 1: HPLC Methods for Kanamycin and its Derivatives

| Feature | Method 1 | Method 2 | Method 3 |

| Derivatization Reagent | Phenylisocyanate (PIC) | 1-naphthyl isothiocyanate (NITC) | 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Detection | UV | UV (230 nm) | Fluorescence (Ex: 268 nm, Em: 318 nm) |

| Column | Phenomenex C18 | Not specified | Eclipse XDB C8 |

| Linearity Range | 5–15 µg/mL | 1.2–40 µg/mL | Not specified |

| Limit of Detection (LOD) | 0.597 µg/mL | 0.3 µg/mL | 0.01 µg/mL |

| Reference | proquest.com | proquest.com | proquest.com |

Electrophoretic Techniques for Characterization in Research

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field and are particularly useful for characterizing charged molecules like aminoglycosides and their derivatives.

Capillary Electrophoresis for Mobility and Acid Dissociation Constant (pKa) Determination

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of aminoglycoside antibiotics. hebmu.edu.cn A key application of CE in the study of compounds like this compound is the determination of their electrophoretic mobilities and acid dissociation constants (pKa). nih.govcapes.gov.br By measuring the electrophoretic mobility of the molecule as a function of pH, the pKa values of its ionizable groups can be determined. nih.govcapes.gov.brresearchgate.net This information is crucial for understanding the ionization state of the molecule at a given pH, which in turn influences its biological activity and pharmacokinetic properties. researchgate.net For example, CE has been used to determine the pKa values of the amino groups of the aminoglycoside amikacin (B45834) and its acetylated derivatives. nih.govcapes.gov.br

Spectrophotometric and Electrochemical Methods for Research Quantification

Spectrophotometric and electrochemical methods offer alternative approaches for the quantification of this compound in research settings.

Spectrophotometric methods are often employed in enzymatic assays. For instance, the activity of kanamycin 6'-acetyltransferase, an enzyme that acetylates kanamycin, can be monitored continuously by spectrophotometry. sigmaaldrich.com The assay principle involves the reaction of acetyl-CoA and kanamycin, producing CoA, which then reacts with 5,5'-Dithio-bis-(2-Nitrobenzoic Acid) (DTNB) to produce a colored product, 5-Thio-2-Nitrobenzoic Acid (TNB), which can be measured at 412 nm. sigmaaldrich.com This type of assay can be adapted to quantify the substrate, such as an acetylated kanamycin derivative, by measuring the rate of the enzymatic reaction. researchgate.net

Electrochemical methods, particularly those based on aptasensors, have emerged as highly sensitive techniques for the detection of kanamycin. rsc.orgresearchgate.net These sensors utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. An electrochemical aptasensor for kanamycin has been developed using a hemin-reduced graphene oxide-carboxylated multiwalled carbon nanotube composite. rsc.org This sensor demonstrated a wide linear range and a low detection limit for kanamycin. rsc.org While these methods are primarily developed for kanamycin, they hold the potential for adaptation to detect its acetylated derivatives. Another approach involves the use of molecularly imprinted polymers on electrodes for the electrochemical detection of kanamycin. researchgate.net

Bioassays and Enzymatic Activity Profiling in Biochemical Research

Bioassays are essential for determining the biological activity of this compound. These assays typically involve measuring the inhibitory effect of the compound on the growth of susceptible bacterial strains. The minimum inhibitory concentration (MIC) is a common metric obtained from bioassays, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. mdpi.comcsic.es For example, the antibacterial activity of modified kanamycin A derivatives has been evaluated against a panel of bacteria, including strains of E. coli, S. aureus, and K. pneumoniae, using microdilution assays to determine their MIC values. mdpi.com

Enzymatic activity profiling is crucial for understanding how this compound interacts with aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance. nih.govmdpi.com These enzymes, such as aminoglycoside acetyltransferases (AACs), inactivate aminoglycosides by modifying their structure. nih.gov Assays are conducted to determine if this compound is a substrate for these enzymes. For example, the activity of kanamycin 6'-acetyltransferase can be assayed radioenzymatically. nih.gov The Eis enzyme from Mycobacterium tuberculosis, a unique acetyltransferase, has been studied for its ability to acetylate multiple sites on various aminoglycosides. nih.gov Studying the interaction of this compound with such enzymes provides insights into potential resistance mechanisms and can guide the design of new antibiotics that evade enzymatic inactivation. mdpi.comcsic.es

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.